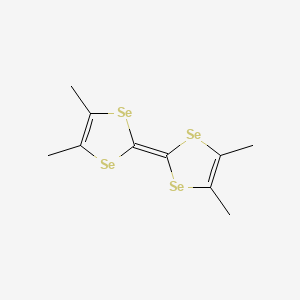

Tetramethyltetraselenafulvalene

Description

Properties

IUPAC Name |

2-(4,5-dimethyl-1,3-diselenol-2-ylidene)-4,5-dimethyl-1,3-diselenole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWLPMGFZYFLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([Se]C(=C2[Se]C(=C([Se]2)C)C)[Se]1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Se4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203773 | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55259-49-9 | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055259499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55259-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-dimethyl-2H-1,3-diselenol-2-ylidene)-4,5-dimethyl-2H-1,3-diselenole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: The Genesis of Organic Superconductivity – (TMTSF)₂PF₆

Executive Summary: The "Zero to One" Moment

In 1980, the barrier between organic chemistry and macroscopic quantum coherence was breached. A collaboration between Klaus Bechgaard (University of Copenhagen) and Denis Jérome (Université Paris-Sud) yielded (TMTSF)₂PF₆ , the first organic salt to exhibit superconductivity.

This discovery shattered the paradigm that superconductivity was the exclusive domain of metals and alloys. It validated the theoretical prediction that quasi-one-dimensional (1D) organic stacks could host Cooper pairs, provided that the competing Peierls instability (insulating state) could be suppressed.

This guide deconstructs the technical architecture of this breakthrough, detailing the electrocrystallization protocols that produced the material and the high-pressure physics that unlocked its superconducting state.

Chemical Architecture: The Bechgaard Protocol

The material is a charge-transfer salt composed of the organic donor tetramethyltetraselenafulvalene (TMTSF) and the inorganic anion hexafluorophosphate (PF₆⁻) .

The Donor Design Strategy

The precursor was modified from the sulfur-based TMTTF (Fabre salts). Bechgaard substituted sulfur with selenium .[1]

-

Causality: Selenium atoms have larger orbitals than sulfur. This increases the intermolecular overlap along the stacking axis, thereby increasing the electronic bandwidth. A wider bandwidth suppresses the Coulomb repulsion relative to the kinetic energy, making the metallic state more robust against localization.

Synthesis via Electrocrystallization

Unlike traditional chemical precipitation, (TMTSF)₂PF₆ crystals are grown electrochemically. This method acts as a self-validating purification step ; only the target stoichiometry crystallizes effectively at the electrode, rejecting impurities into the solution.

Experimental Protocol: Constant Current Growth

Reagents:

-

Donor: High-purity TMTSF (sublimed twice).

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (TBA-PF₆).

-

Solvent: 1,1,2-trichloroethane (distilled/dried) or Dichloromethane.

Setup:

-

Cell: H-shaped glass cell with a fine porosity glass frit separating the anode and cathode compartments.

-

Electrodes: Platinum wire (1 mm diameter).

Workflow:

-

Dissolution: Dissolve TMTSF in the anode compartment and TBA-PF₆ in both compartments.

-

Galvanostatic Growth: Apply a constant current of 1–2 µA . Low current density is critical to avoid rapid, disordered nucleation.

-

Harvest: After 7–14 days, black, needle-like crystals (triclinic structure) grow on the anode.

-

Validation: Visually inspect for needle linearity. Measure Residual Resistivity Ratio (RRR). High-quality crystals show RRR > 1000.

Visualization: The Synthesis Pathway

Figure 1: Electrochemical synthesis workflow for high-purity (TMTSF)₂PF₆ crystals.

The Physics of Instability: 1D vs. 3D

(TMTSF)₂PF₆ is a Quasi-1D Conductor .[2][3][4] The organic molecules stack in columns (a-axis).[1][5][6] Electrons move easily along the stack but struggle to hop between stacks.

The Peierls Instability (The Enemy)

In 1D metals, the Fermi surface consists of two parallel planes. This geometry is perfectly "nested," meaning a single wave vector (

-

Result: At low temperatures (~12 K at ambient pressure), the lattice distorts, opening a gap at the Fermi level. The electrons order into a Spin Density Wave (SDW) , turning the metal into an insulator.

The Pressure Solution

Jérome and Bechgaard hypothesized that applying hydrostatic pressure would squeeze the molecular stacks closer together.

-

Mechanism: Pressure increases the inter-stack transfer integral (

). -

Effect: This warps the Fermi surface, destroying the perfect nesting. The SDW state becomes unstable, restoring the metallic state at low temperatures and allowing the superconducting instability to take over.

Visualization: Phase Diagram Logic

Figure 2: Causal logic of the Phase Diagram. Pressure acts as the switch between Insulator (SDW) and Superconductor.[7]

The Breakthrough Experiment (1980)

The definitive experiment was performed at the Laboratoire de Physique des Solides in Orsay, France.[8]

High-Pressure Cryogenics Protocol

To observe the transition, the team had to maintain 12 kbar of pressure while cooling to < 1 Kelvin.

-

Pressure Cell: A Beryllium-Copper (BeCu) clamp cell was used.

-

Pressure Medium: Isopentane/isoamyl alcohol mixture (fluid at room temp, freezes into a glass at low temp to maintain hydrostatic conditions).

-

Sample Mounting: The fragile needle crystals were mounted with gold wires using silver paste.

-

Measurement: 4-probe resistivity measurement (AC lock-in technique) to eliminate contact resistance.

Key Data Points

| Parameter | Value | Significance |

| Critical Temperature ( | 0.9 K | First observation of organic superconductivity.[1][2] |

| Critical Pressure ( | 12 kbar | Threshold required to suppress the SDW state. |

| SDW Transition ( | 12 K | The insulating transition observed at ambient pressure. |

| Conductivity Anisotropy | Confirms the highly 1D nature of the transport. |

Impact and Legacy

The discovery of (TMTSF)₂PF₆ was not an isolated event; it founded the field of organic electronics .

-

Bechgaard Salts Family: It led to the synthesis of (TMTSF)₂ClO₄, which superconducts at ambient pressure (slow cooling required to order the anions).[5]

-

Unconventional Superconductivity: These materials were among the first to show evidence of non-BCS pairing (likely triplet or d-wave), serving as a precursor to High-Tc cuprate physics.

-

Field-Induced Phases: Later studies revealed that applying magnetic fields could restore the SDW state, leading to the discovery of the Quantized Hall Effect in these bulk 3D crystals.

References

-

Jérome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980).[2][9][10] "Superconductivity in a synthetic organic conductor (TMTSF)2PF6." Journal de Physique Lettres, 41(4), L95-L98.[9]

-

Bechgaard, K., Jacobsen, C. S., Mortensen, K., Pedersen, H. J., & Thorup, N. (1980). "The properties of five highly conducting salts: (TMTSF)2X, X = PF6-, AsF6-, SbF6-, BF4-, and NO3- derived from this compound (TMTSF)." Solid State Communications, 33(11), 1119-1125.

-

Jérome, D. (2004). "Organic Superconductors: When a prediction becomes a reality." Chem. Rev., 104(11), 5565–5591.

Sources

- 1. Organic superconductor - Wikipedia [en.wikipedia.org]

- 2. Superconductivity in a synthetic organic conductor (TMTSF)2PF 6 | Journal de Physique Lettres [jphyslet.journaldephysique.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. hzdr.de [hzdr.de]

- 6. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Hall effect in the normal phase of the organic superconductor (TMTSF)2PF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D. Jerome, A. Mazaud, M. Ribault and K. Bechgaard, “Superconductivity in a Synthetic Organic Conductor ,” Journal de Physique Lettres (Paris), Vol. 41, No. 4, 1980, pp. L95-L98. - References - Scientific Research Publishing [scirp.org]

- 10. researchgate.net [researchgate.net]

fundamental electronic properties of Tetramethyltetraselenafulvalene

An In-depth Technical Guide to the Fundamental Electronic Properties of Tetramethyltetraselenafulvalene (TMTSF)

Introduction: The Dawn of Organic Superconductivity

This compound (TMTSF) stands as a cornerstone molecule in the field of materials science, primarily for its role as the fundamental building block of the first-ever discovered organic superconductors, the Bechgaard salts.[1][2] These materials, with the general formula (TMTSF)₂X where X is a monovalent anion (e.g., PF₆⁻, ClO₄⁻, NO₃⁻), shattered the long-held paradigm that superconductivity was exclusive to metallic elements and alloys.[3] The discovery that a material based on carbon-rich molecules could conduct electricity with zero resistance, albeit at low temperatures and high pressures, opened a new frontier in condensed matter physics.[1][2] This guide provides a deep dive into the core electronic properties of TMTSF-based salts, elucidating the structural underpinnings of their behavior and the delicate interplay of temperature and pressure that dictates their exotic electronic ground states.

The Structural Foundation: From Molecule to Quasi-One-Dimensional Stacks

The electronic behavior of (TMTSF)₂X salts is inextricably linked to their unique crystal structure. Understanding this architecture is the first step in comprehending their properties.

The TMTSF Molecule

The TMTSF molecule is a planar organic donor molecule. Its structure consists of a central carbon-carbon double bond connecting two five-membered rings, each containing two selenium atoms and substituted with two methyl groups. The selenium atoms, with their larger p-orbitals compared to sulfur in the analogous TMTTF molecule, play a crucial role in enhancing intermolecular orbital overlap, which is critical for charge transport.[4]

Crystal Architecture: The Zigzag Stack

In the solid state, (TMTSF)₂X salts crystallize in a triclinic system. The planar TMTSF molecules arrange themselves in a distinctive "zigzag" pattern, forming stacks along the crystallographic a-axis.[4] These stacks are separated by columns of the counter-anions (X).[4] This segregated stacking is the most critical structural feature, as it dictates the dimensionality of the electronic system.

The orbital overlap between adjacent TMTSF molecules is highly anisotropic:

-

Intra-stack (a-axis): Strong overlap of π-orbitals occurs along the stacking direction. This creates a highly conductive path for charge carriers.

-

Inter-stack (b-axis): There is a weaker, but significant, overlap in the b-direction, facilitated by the Se-Se contacts between neighboring stacks.

-

Inter-stack (c-axis): The overlap is weakest along the c-axis, which is the direction where the anion sheets separate the TMTSF stacks.

This hierarchy in orbital overlap (tₐ >> tᵦ > t꜀) establishes a quasi-one-dimensional (Q1D) electronic system, where electrons move much more easily along the stacks than between them.[4][5]

Diagram: TMTSF Molecular Stacking

The following diagram illustrates the stacking of TMTSF molecules, which forms the basis for the material's quasi-one-dimensional electronic properties.

Caption: Schematic of TMTSF molecular stacking along the conductive a-axis.

Electronic Structure and Charge Transfer

The metallic conductivity in Bechgaard salts arises from a charge transfer process.[4] Each pair of TMTSF molecules donates one electron to the anion X, resulting in a formal charge of +0.5 per TMTSF molecule.[4][6] This partial oxidation creates mobile charge carriers (holes) in the TMTSF stacks, populating the highest occupied molecular orbital (HOMO) band.[4][7] The anions typically form a closed electronic shell and do not directly contribute to conductivity.[4]

The band structure is characterized by a quarter-filled HOMO band, a direct consequence of the 2:1 stoichiometry. This partial filling is a prerequisite for metallic behavior. The bandwidth, determined by the strength of the transfer integrals (t), is highly anisotropic, reflecting the crystal structure.

Table 1: Representative Electronic Parameters for (TMTSF)₂PF₆

| Parameter | Description | Typical Value | Significance |

|---|---|---|---|

| tₐ | Intra-stack transfer integral | ~250-300 meV | Defines the main conduction pathway (1D character) |

| tᵦ | Inter-stack transfer integral | ~20-30 meV | Prevents a pure 1D instability; introduces 2D character |

| t꜀ | Inter-stack transfer integral | ~1-2 meV | Weakest coupling; defines the 3D character |

| Conductivity Anisotropy | σₐ : σᵦ : σ꜀ | ~1000 : 10 : 1 | Direct experimental evidence of Q1D nature |

Note: Values are approximate and can vary with temperature, pressure, and the specific anion.

A Rich Phase Diagram: The Interplay of Temperature and Pressure

The quasi-one-dimensional nature of (TMTSF)₂X salts makes them susceptible to electronic instabilities at low temperatures. The delicate balance between the one-dimensional and multi-dimensional character, which can be tuned by external pressure, gives rise to a remarkably rich and generic phase diagram.

High-Temperature Metallic State

At room temperature, these materials behave as anisotropic metals. The resistivity decreases upon cooling, as expected for a metal.

Spin-Density Wave (SDW) Insulating State

Below a critical temperature (Tₛᴅᴡ, typically 12-20 K) at ambient or low pressure, many (TMTSF)₂X salts, such as (TMTSF)₂PF₆, undergo a phase transition into a Spin-Density Wave (SDW) insulating state.[1][6] This is a Peierls-type instability driven by strong electron-electron correlations in the Q1D system. In the SDW state, the spins of the conduction electrons spontaneously order into a periodic, antiferromagnetic-like arrangement, which opens a gap at the Fermi level and leads to insulating behavior.

Superconducting (SC) State

Applying hydrostatic pressure is a key experimental technique to modify the electronic properties.[8] Pressure pushes the TMTSF stacks closer together, increasing the inter-stack transfer integrals (tᵦ and t꜀).[4][8] This enhancement of dimensionality destabilizes and suppresses the SDW insulating state.[1] Above a critical pressure (P꜀), the SDW transition is completely suppressed, and a superconducting ground state emerges at a critical temperature (T꜀) of around 1 K.[1][2]

(TMTSF)₂PF₆ was the first organic material in which this pressure-induced superconductivity was observed, with a T꜀ of 0.9 K at 12 kbar.[1] The compound (TMTSF)₂ClO₄ is a notable exception, as it becomes superconducting at ambient pressure (T꜀ ≈ 1.2-1.4 K) if cooled sufficiently slowly to allow the ClO₄ anions to order.[2][6][9] The superconductivity in these materials is considered unconventional, with evidence pointing towards a spin-singlet pairing state, though the exact nature of the order parameter remains a topic of active research.[2][3]

Diagram: Generalized Phase Diagram of (TMTSF)₂X Salts

This diagram illustrates the competition between different electronic ground states as a function of pressure and temperature.

Caption: Generic temperature-pressure phase diagram for the (TMTSF)₂X family.

Experimental Methodologies

Probing the electronic properties of TMTSF salts requires precise experimental techniques. The causality behind these protocols is as critical as the steps themselves.

Protocol: Single Crystal Synthesis via Electrocrystallization

Rationale: High-quality single crystals are essential for intrinsic property measurements, as grain boundaries and defects in polycrystalline samples would dominate transport behavior. Electrocrystallization provides a slow, controlled growth environment, leading to large, high-purity crystals.

Methodology:

-

Cell Preparation: A two-compartment H-shaped electrochemical cell is used. The compartments are separated by a fine glass frit to allow ion transport but prevent bulk mixing.

-

Anode Compartment: A solution of neutral TMTSF (~10 mg) in a high-purity organic solvent (e.g., 1,1,2-trichloroethane or dichloromethane) is prepared. A platinum wire serves as the working electrode (anode).

-

Cathode Compartment: A solution of a supporting electrolyte salt containing the desired anion (e.g., tetrabutylammonium hexafluorophosphate, (TBA)PF₆) in the same solvent is prepared. A second platinum wire serves as the counter electrode (cathode).

-

Galvanostatic Control: The cell is placed in a constant temperature bath (~20-25 °C) and shielded from light. A very small, constant current (0.5–2.0 µA) is applied using a galvanostat.

-

Crystal Growth: At the anode, neutral TMTSF molecules are oxidized (TMTSF → TMTSF⁺ + e⁻). These cations react with the anions (X⁻) diffusing from the other compartment. Due to the low solubility of the (TMTSF)₂X salt, it precipitates out of solution, nucleating and growing slowly on the platinum anode over several days to weeks.

-

Harvesting: Once the crystals (typically black, needle-like) have reached a sufficient size, the current is turned off, and they are carefully harvested, washed with fresh solvent, and dried.

Protocol: Anisotropic Resistivity Measurement

Rationale: To confirm the quasi-one-dimensional nature and to identify phase transitions, resistivity must be measured along the different crystallographic axes. A four-probe configuration is mandatory to eliminate the influence of contact resistance, which can be significant and temperature-dependent, thus ensuring the measured voltage drop is solely due to the bulk material resistance.

Methodology:

-

Crystal Selection & Mounting: A suitable single crystal is selected and mounted on a sample holder. The orientation of the crystal's axes (a, b, c) is determined, typically by its morphology (needles grow along a).

-

Contact Attachment (Four-Probe): Four thin gold wires (~25 µm diameter) are attached to the crystal along the desired measurement axis using a conductive adhesive like silver or carbon paste.

-

Outer Contacts (Current Leads): A known, stable DC or low-frequency AC current is passed through the two outer wires.

-

Inner Contacts (Voltage Leads): The voltage drop is measured across the two inner wires using a high-impedance voltmeter.

-

-

Cryogenic Measurement: The mounted sample is placed in a cryostat (e.g., a Physical Property Measurement System - PPMS).

-

Data Acquisition: The resistance (R = V/I) is recorded as the temperature is slowly swept from room temperature down to low temperatures (e.g., 0.3 K).

-

Resistivity Calculation: Resistivity (ρ) is calculated using the formula ρ = R * (A/L), where A is the cross-sectional area perpendicular to the current flow and L is the distance between the inner voltage contacts.

Diagram: Four-Probe Resistivity Measurement Workflow

This workflow details the self-validating system for accurately measuring electrical resistivity.

Caption: Workflow for four-probe anisotropic resistivity measurement.

Conclusion and Outlook

The study of this compound and its charge-transfer salts has been profoundly influential, bridging organic chemistry and solid-state physics. These materials serve as a model system for understanding electron correlation effects, dimensionality, and the competition between different quantum ground states in low-dimensional systems. While the basic phase diagram is well-established, the precise nature of the unconventional superconductivity, the role of anion ordering, and the potential for harnessing these properties in novel electronic applications remain active and exciting areas of research. The principles learned from TMTSF continue to guide the design and discovery of new functional molecular materials.

References

-

Molecular structures of tetrathiafulvalene (TTF), this compound (TMTSF) and bisethylenedithiotetrathiafulvalene (BEDT-TTF) . ResearchGate. Available at: [Link]

-

First-principles electronic-band calculations on organic conductors . PubMed Central (PMC). Available at: [Link]

-

Crystal structure of the (TMTSF) 2 PF 6 Bechgaard salt. (a)... . ResearchGate. Available at: [Link]

-

Crystal Structures and Electrical Resistivity of Three Exotic TMTSF Salts with I 3 − : Determination of Valence by DFT and MP2 Calculations . MDPI. Available at: [Link]

-

A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex . MDPI. Available at: [Link]

-

Relation between Crystal Structure and Transition Temperature of Superconducting Metals and Alloys . MDPI. Available at: [Link]

-

Organic Superconductors: Bechgaard Salts, Properties . Hoffman Lab, Harvard University. Available at: [Link]

-

Evolution of Shape and Volume Fraction of Superconducting Domains with Temperature and Anion Disorder in (TMTSF) 2 ClO 4 . MDPI. Available at: [Link]

-

Organic Conductors: From Charge Density Wave TTF−TCNQ to Superconducting (TMTSF)2PF6 . ACS Publications. Available at: [Link]

-

Superconductivity of Organic Charge-Transfer Salts . Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Available at: [Link]

-

Temperature and pressure dependencies of the crystal structure of the organic superconductor (TMTSF)2CIO4 . ResearchGate. Available at: [Link]

-

Organic Superconductors . Europhysics News. Available at: [Link]

-

Dramatic Anisotropy of Organic Superconducting Thin Film Formation on (TMTSF)2PF6 Single-Crystal Templates . ACS Publications. Available at: [Link]

-

Fluctuating spin density wave conduction in (TMTSF)2X organic superconductors . ResearchGate. Available at: [Link]

-

Electronic properties of Fabre charge-transfer salts under various temperature and pressure conditions . ResearchGate. Available at: [Link]

-

(Color online) Phase diagram of (TMTSF) 2 PF 6 as determined from resistivity measurements along the three axes . ResearchGate. Available at: [Link]

-

Novel Structural Features, and their Relationship to the Electrical Properties, of the Organic Conductor (TMTSF) 2 NO 3 at 298 K and 125 K . Inorganic Chemistry. Available at: [Link]

Sources

- 1. A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex [mdpi.com]

- 2. hzdr.de [hzdr.de]

- 3. europhysicsnews.org [europhysicsnews.org]

- 4. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]

- 5. projects.itn.pt [projects.itn.pt]

- 6. First-principles electronic-band calculations on organic conductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Crystal Structure and Molecular Packing of TMTSF: A Technical Guide to Organic Superconductors

Executive Summary

Tetramethyltetraselenafulvalene (TMTSF) represents a cornerstone in the field of molecular electronics and solid-state physics.[1] As the electron donor in the first discovered organic superconductors (the Bechgaard salts), its study offers critical insights into low-dimensional physics, charge-transfer complexes, and the interplay between magnetism and superconductivity.

For researchers in drug development and materials science, TMTSF serves as a masterclass in solid-state packing dynamics . The principles governing its polymorphism, anion-templated crystallization, and structure-property relationships are directly translatable to pharmaceutical salt selection, co-crystal engineering, and the stabilization of metastable polymorphs.

Molecular Architecture: The Donor Unit

The fundamental building block is the TMTSF molecule.[2] Its efficacy as an electron donor stems from two critical structural features:

-

Selenium Substitution: Unlike its sulfur analog (TTF), TMTSF utilizes selenium atoms.[1][3] Selenium’s larger 4p orbitals extend further than sulfur’s 3p orbitals, enhancing intermolecular orbital overlap. This is the primary driver for the increased bandwidth and suppression of the Peierls instability (a metal-insulator transition common in 1D conductors).

-

Planarity: The molecule is nearly planar, facilitating dense face-to-face stacking. This planarity is essential for the formation of delocalized

-electron systems along the stacking axis.

Molecular Hierarchy Diagram

The following diagram illustrates the structural hierarchy from atomic composition to macroscopic function.

Figure 1: Structural hierarchy of TMTSF materials, linking atomic orbital properties to macroscopic electronic states.

Crystal Packing and Anion Interactions

The defining characteristic of TMTSF salts, specifically the (TMTSF)

The Conducting Stack (a-axis)

TMTSF molecules stack face-to-face along the crystallographic a-axis.

-

Zigzag Arrangement: The molecules are not perfectly eclipsed but form a slight zigzag pattern.[2]

-

Dimerization: There is often a subtle dimerization along the stack, leading to two distinct transfer integrals (

and

Interchain Coupling (b-axis)

This is the "secret sauce" of TMTSF superconductivity. While the a-axis provides high conductivity (1D), the interactions along the b-axis prevent the system from becoming a perfect 1D insulator.

-

Se...Se Contacts: Short contacts between Selenium atoms on adjacent chains (often shorter than the sum of van der Waals radii, < 3.8 Å) create a 2D network.

-

Dimensionality Crossover: These interactions increase the dimensionality from 1D to quasi-2D, suppressing the Peierls transition and allowing the superconducting state to emerge at low temperatures.

The Anion Channel (Cavities)

The inorganic anions (X) reside in cavities separating the organic stacks.

-

Templating Effect: The size and symmetry of the anion dictate the lattice parameters. Larger anions expand the lattice, acting as "negative pressure," while smaller anions compress it ("chemical pressure").

-

Ordering Transitions: Non-centrosymmetric anions (e.g., ClO

) can undergo order-disorder transitions. Rapid cooling can "quench" disorder, maintaining a metallic state, while slow cooling allows ordering, often leading to a Relaxed State with different electronic properties.

Data Summary: Representative Lattice Parameters

Values for (TMTSF)

| Parameter | Value | Significance |

| Space Group | Triclinic | Low symmetry allows for anisotropic properties. |

| a (Å) | ~7.30 | Stacking axis; determines intrastack overlap. |

| b (Å) | ~7.70 | Interstack axis; critical for Se...Se coupling. |

| c (Å) | ~13.50 | Separation between layers by anions. |

| ~83.4 | ||

| ~86.7 | ||

| ~71.0 | Determines the zigzag angle of the stack. |

Experimental Protocol: Electrocrystallization

Synthesizing high-quality single crystals is the primary bottleneck in organic electronics research. The standard method is galvanostatic electrocrystallization .

Critical Process Parameters (CPPs)

-

Current Density: Must be extremely low (0.5 - 1.0

A/cm -

Solvent Purity: Solvents (THF, DCM, Chlorobenzene) must be freshly distilled and dried. Water acts as a defect nucleator.

-

Anode Surface: Platinum wire electrodes must be electrochemically cleaned (flame annealed or acid etched) to minimize nucleation sites, promoting fewer, larger crystals.

Step-by-Step Workflow

-

H-Cell Assembly: Use a glass H-cell with a fine porosity glass frit separating the anode and cathode compartments. This prevents the mixing of reaction products.

-

Reagent Loading:

-

Anode Chamber: 10-20 mg TMTSF + Supporting Electrolyte (e.g., TBA-PF

). -

Cathode Chamber: Supporting Electrolyte only.

-

-

Solvent Introduction: Syringe dry solvent into both chambers under an inert atmosphere (Argon/Nitrogen).

-

Galvanostatic Growth: Connect a constant current source. Apply 1

A. -

Harvesting: After 2-4 weeks, black needle-like crystals will grow on the anode. Harvest manually using non-metallic tweezers to avoid crushing the fragile lattice.

Figure 2: Workflow for the electrocrystallization of TMTSF salts, emphasizing purity and low current density.

Phase Behavior and Tuning

The "Bechgaard Phase Diagram" is a universal concept in this field. It maps the electronic ground state against "Pressure."

-

Physical Pressure: Compressing the lattice increases orbital overlap (

), suppressing the Spin Density Wave (SDW) state and stabilizing the Superconducting (SC) state. -

Chemical Pressure: Changing the anion size mimics physical pressure.

Figure 3: Logic flow of the TMTSF phase diagram. Pressure suppresses the magnetic SDW state to reveal superconductivity.[5]

References

-

Jerome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980). Superconductivity in a synthetic organic conductor (TMTSF)2PF6. Journal de Physique Lettres. Link

-

Bechgaard, K., et al. (1981). Superconductivity in an Organic Solid.[4][5][6][7][8] Synthesis, Structure, and Conductivity of Bis(Tetramethyltetraselenafulvalenium) Perchlorate, (TMTSF)2ClO4. Journal of the American Chemical Society. Link

-

Williams, J. M., et al. (1983). Organic Superconductors: Structural and Physical Properties. Progress in Inorganic Chemistry. Link

-

Pouget, J. P. (2012).[8] Structural Aspects of the Bechgaard and Fabre Salts: An Update. Crystals. Link

-

Yamada, J. (2023).[9] A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. Magnetochemistry. Link

Sources

- 1. arxiv.org [arxiv.org]

- 2. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]

- 3. Molecular Conductors | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. europhysicsnews.org [europhysicsnews.org]

- 5. researchgate.net [researchgate.net]

- 6. hzdr.de [hzdr.de]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Metal-Insulator Transition in (TMTSF)₂X Salts

For Researchers, Scientists, and Materials Development Professionals

The family of organic charge-transfer salts (TMTSF)₂X, where TMTSF is tetramethyltetraselenafulvalene and X is a monovalent anion such as PF₆, AsF₆, or ClO₄, stands as a cornerstone in the field of condensed matter physics. These quasi-one-dimensional materials exhibit a remarkable array of ground states, including metallic, superconducting, and insulating phases, all accessible through subtle changes in pressure, temperature, and magnetic field. At the heart of this rich phenomenology lies a fascinating and complex metal-insulator (M-I) transition. This guide provides an in-depth exploration of the core physics governing this transition, offering a synthesis of experimental observations and theoretical understanding for researchers and scientists in the field.

The Unique Landscape of (TMTSF)₂X: A World of Anisotropy

The defining characteristic of (TMTSF)₂X salts is their highly anisotropic crystal structure. The planar TMTSF molecules stack in a zig-zag fashion along the a-axis, creating conducting chains with strong electronic overlap. In contrast, the interchain coupling along the b and c axes is significantly weaker. This quasi-one-dimensional (Q1D) nature is directly reflected in the electronic band structure, leading to an open Fermi surface with two nearly parallel sheets.

This inherent anisotropy is the breeding ground for the complex interplay of electronic correlations that drives the M-I transition. At high temperatures, the system behaves as a metal, with electrons moving freely along the conducting chains. However, as the temperature is lowered, the one-dimensional character becomes more pronounced, making the metallic state unstable to various ordering phenomena.

The Dichotomy of the Transition: Spin-Peierls vs. Spin-Density Wave

The nature of the insulating ground state in (TMTSF)₂X salts is not monolithic. Two primary mechanisms, the Spin-Peierls (SP) and Spin-Density Wave (SDW) transitions, compete to drive the system from a metallic to an insulating state. The subtle balance between these two is often dictated by the specific anion (X) and the applied pressure.

The Spin-Peierls (SP) Transition: A Dance of Dimers

In a purely one-dimensional system, the metallic state is inherently unstable towards a Peierls transition, a dimerization of the lattice that opens a gap at the Fermi level. In the presence of strong electron-electron interactions, a related instability known as the Spin-Peierls transition can occur. Here, the system lowers its energy by forming singlet spin pairs, which are accompanied by a periodic lattice distortion. This transition leads to a non-magnetic insulating ground state.

The Spin-Density Wave (SDW) Transition: An Ordered Magnetic State

When interchain coupling becomes significant, a different instability can dominate: the Spin-Density Wave. In this scenario, the nesting of the quasi-one-dimensional Fermi surface leads to a periodic modulation of the spin density, with a wavevector that connects the two sheets of the Fermi surface. This ordering opens a gap at the Fermi level, resulting in an insulating state with long-range antiferromagnetic order. The SDW state is the most commonly observed insulating phase in the (TMTSF)₂X family under ambient pressure for many anions.

The Crucial Role of Anion Ordering

A unique feature of the (TMTSF)₂X family is the influence of the counter-anion, X, on the electronic properties. For non-centrosymmetric anions like ClO₄, an additional phase transition, known as the anion ordering (AO) transition, can occur at a temperature TAO.[1] Above TAO, the anions are disordered, creating a random potential that scatters the conducting electrons. Below TAO, the anions adopt a periodic arrangement, which can significantly modify the electronic band structure and the nesting properties of the Fermi surface.

In (TMTSF)₂ClO₄, slow cooling through the AO transition at 24 K leads to a "relaxed" state with a well-ordered anion lattice. This ordering alters the Fermi surface in such a way that the SDW instability is suppressed, allowing superconductivity to emerge at lower temperatures.[2][3] Conversely, rapid cooling ("quenching") freezes the anions in a disordered state, which favors the formation of an SDW insulating ground state.[1] This remarkable sensitivity to the cooling rate highlights the delicate interplay between structural ordering and electronic instabilities. The anion ordering can induce a modulation in the dimerization of the TMTSF chains, which in turn affects the electronic band filling and can lead to the suppression of the SDW instability by deteriorating the Fermi surface nesting.[2]

For anions that are centrosymmetric, such as PF₆, no anion ordering transition is observed. In these cases, the M-I transition is typically of the SDW type.

Experimental Probes of the Metal-Insulator Transition

A variety of experimental techniques are employed to characterize the M-I transition in (TMTSF)₂X salts. Each provides a unique window into the changes in the electronic, magnetic, and structural properties of the material.

Transport Measurements

The most direct evidence for a metal-insulator transition comes from electrical resistivity measurements. A sharp increase in resistivity as the temperature is lowered is the hallmark of the transition. The anisotropy of the resistivity, with the highest conductivity along the stacking a-axis, confirms the quasi-one-dimensional nature of these materials. In (TMTSF)₂PF₆, for instance, a sharp M-I transition is observed around 12 K at ambient pressure.[4][5]

Experimental Protocol: Four-Probe Resistivity Measurement

-

Sample Preparation: Single crystals of (TMTSF)₂X are grown by electrochemical methods. Four thin gold or platinum wires are attached to the crystal along the desired crystallographic axis using silver paint or carbon paste to create electrical contacts.

-

Mounting: The sample is mounted on a sample holder equipped with a thermometer (e.g., a calibrated silicon diode) in close thermal contact.

-

Measurement Setup: A constant DC or low-frequency AC current is passed through the outer two contacts, and the voltage drop across the inner two contacts is measured using a high-impedance voltmeter.

-

Temperature Control: The sample is placed in a cryostat, and the temperature is slowly swept while recording the resistance. A slow cooling/warming rate is crucial, especially for systems with anion ordering, to ensure thermal equilibrium.

-

Data Analysis: The resistivity is calculated from the measured resistance and the sample dimensions. The M-I transition temperature is identified as the temperature at which a sharp change in the slope of the resistivity versus temperature curve occurs.

Caption: Workflow for a four-probe resistivity measurement.

Magnetic Susceptibility

Magnetic susceptibility measurements are crucial for distinguishing between the Spin-Peierls and Spin-Density Wave ground states.

-

Spin-Peierls: The formation of spin singlets in the SP state leads to a sharp drop in the spin susceptibility towards zero below the transition temperature.

-

Spin-Density Wave: The SDW state is characterized by long-range antiferromagnetic order. Below the SDW transition temperature, the magnetic susceptibility shows an anisotropic behavior. It drops along the direction of the ordered moments but remains relatively constant perpendicular to it.

Nuclear Magnetic Resonance (NMR)

NMR is a powerful local probe that can provide detailed information about the magnetic environment of specific nuclei within the crystal.

-

Knight Shift: The Knight shift, which is the shift in the NMR frequency due to the hyperfine coupling between the nuclei and the conduction electrons, is proportional to the spin susceptibility. A decrease in the Knight shift is a clear signature of the opening of a spin gap at the M-I transition.

-

Linewidth: The width of the NMR line is sensitive to the local magnetic field distribution. The onset of magnetic ordering in the SDW state leads to a significant broadening of the NMR line.

Theoretical Frameworks: Understanding the Driving Forces

The theoretical description of the M-I transition in (TMTSF)₂X salts is rooted in the physics of one-dimensional electron systems.

The Hubbard Model and Beyond

The one-dimensional Hubbard model, which includes both the kinetic energy of the electrons (hopping) and the on-site Coulomb repulsion, serves as a fundamental starting point. For a half-filled band, this model predicts a metal-insulator transition at any finite value of the on-site repulsion, U. In the (TMTSF)₂X salts, the charge transfer of one electron to the anion for every two TMTSF molecules results in a quarter-filled conduction band.

More sophisticated models that include interchain coupling, electron-phonon interactions, and the effects of anion potential are necessary to capture the full complexity of the phase diagram.

Fermi Surface Nesting

The concept of Fermi surface nesting is central to understanding the SDW instability. In a quasi-one-dimensional system, the two sheets of the Fermi surface are nearly parallel. A nesting vector, Q , can connect large portions of the Fermi surface. This leads to a divergence in the electronic susceptibility at this wavevector, making the system susceptible to an ordering instability that opens a gap at the Fermi level. The quality of the nesting can be tuned by pressure, which increases the interchain coupling and "warps" the Fermi surface, eventually suppressing the SDW state and favoring superconductivity.

Caption: Key factors influencing the ground state of (TMTSF)₂X salts.

Summary and Outlook

The metal-insulator transition in (TMTSF)₂X salts is a rich and multifaceted phenomenon that continues to be at the forefront of condensed matter physics research. The interplay between the quasi-one-dimensional electronic structure, electron-electron correlations, and subtle structural details like anion ordering creates a delicate balance between competing ground states. Understanding this intricate interplay is not only crucial for a complete description of these fascinating materials but also provides a valuable platform for exploring fundamental concepts in the physics of strongly correlated electron systems. Future research, leveraging advanced experimental techniques and more sophisticated theoretical models, will undoubtedly continue to unravel the remaining mysteries of these remarkable organic conductors.

References

-

Anion Ordering Transition in (TMTSF)2ClO4 under Pressure. Journal of the Physical Society of Japan. Available from: [Link]

-

Electronic structure and anion ordering in (TMTSF) 2 ClO 4 and (TMTSF) 2 NO 3 : A first-principles study. ResearchGate. Available from: [Link]

-

Organic Conductors: From Charge Density Wave TTF−TCNQ to Superconducting (TMTSF)2PF6. Chemical Reviews. Available from: [Link]

-

Boosting of a density wave by a higher-order van Hove singularity. arXiv.org. Available from: [Link]

-

Ab initio study of the family of organic conductors TM2X. arXiv.org. Available from: [Link]

-

Tuning Charge Order in (TMTTF) 2 X by Partial Anion Substitution. MDPI. Available from: [Link]

-

Superconductivity in a synthetic organic conductor (TMTSF)2PF 6. Journal de Physique Lettres. Available from: [Link]

-

Superconductivity of Organic Charge-Transfer Salts. HZDR. Available from: [Link]

-

Evolution of Shape and Volume Fraction of Superconducting Domains with Temperature and Anion Disorder in (TMTSF) 2 ClO 4. MDPI. Available from: [Link]

-

Fluctuating spin density wave conduction in (TMTSF)2X organic superconductors. ResearchGate. Available from: [Link]

-

Experimental evidence of a metal-insulator transition in a half-filled Landau level. arXiv.org. Available from: [Link]

-

Modern History of Organic Conductors: An Overview. MDPI. Available from: [Link]

-

Reversible Metal-Insulator Transition in Ordered Metal Nanocrystal Monolayers Observed by Impedance Spectroscopy. ResearchGate. Available from: [Link]

-

Unconventional Superconductivity and Density Waves in Twisted Bilayer Graphene. DSpace@MIT. Available from: [Link]

-

A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. MDPI. Available from: [Link]

-

Band gap. Wikipedia. Available from: [Link]

-

Organic Superconductors: Bechgaard Salts, Properties. Hoffman Lab. Available from: [Link]

-

Superconductor insulator transition. Benjamin Sacépé - CNRS. Available from: [Link]

-

Old Donors for New Molecular Conductors: Combining TMTSF and BEDT-TTF with Anionic (TaF 6 ) 1−x /(PF 6 ) x Alloys. MDPI. Available from: [Link]

Sources

The Molecular Orbital Architecture of TMTSF Conductivity

A Structural & Electronic Guide for Materials Scientists

Executive Summary

Tetramethyltetraselenafulvalene (TMTSF) represents a cornerstone in the field of organic electronics, forming the basis of the first organic superconductors (Bechgaard salts). Unlike inorganic metals where conductivity arises from atomic lattices, TMTSF conductivity is governed by the delicate overlap of molecular orbitals (

Molecular Architecture & Orbital Symmetry[1]

The conductivity of TMTSF salts, such as (TMTSF)

The HOMO Wavefunction

The TMTSF molecule possesses

-

Nodal Plane: A node runs along the long axis of the molecule (connecting the central C=C bond).

-

Chalcogen Dominance: The Selenium (Se) atoms carry the largest orbital coefficients. This is critical because the Se orbitals are more diffuse than Sulfur orbitals (in TMTTF analogs), leading to stronger intermolecular overlap.

-

Sign Alternation: The wavefunction signs on the Se atoms alternate, facilitating antibonding interactions within the molecule but allowing for bonding (in-phase) or antibonding (out-of-phase) overlap between stacked molecules.

The "Zigzag" Stacking

In the crystal lattice, TMTSF molecules stack face-to-face along the a-axis. This stacking is not perfectly eclipsed but follows a "zigzag" pattern.

-

Dimerization: The molecules are slightly dimerized.[1] The distance between molecules in a dimer (

) is slightly shorter than the distance between dimers (

The Se...Se Interaction

The "glue" of the metallic state is the intermolecular Se...Se contact.

-

Intrastack (a-axis): Strong overlap (

Å). -

Interstack (b-axis): Weaker, side-to-side overlap. This transverse coupling is what suppresses the 1D Peierls instability, allowing superconductivity to emerge at low temperatures.

From Orbitals to Bands: The Tight-Binding Model

To describe the electronic band structure, we employ the Tight-Binding (Hückel) approximation. The energy dispersion

Transfer Integrals & Anisotropy

The electronic structure is highly anisotropic (Quasi-1D). The transfer integrals (

Table 1: Estimated Transfer Integrals for (TMTSF)

| Parameter | Direction | Physical Meaning | Approx.[1][2][3][4][5][6][7] Value (meV) |

| Stacking Axis ( | Primary conduction path (strong overlap) | 250 - 300 | |

| Transverse Axis ( | Inter-stack coupling (suppresses 1D instability) | 20 - 30 | |

| Inter-layer Axis ( | Insulating barrier (anion layer) | < 1 | |

| Ratio | Anisotropy ( | Degree of one-dimensionality | ~ 10 : 1 |

The Fermi Surface

Due to the 10:1 anisotropy, the Fermi surface is not a closed sphere (like in Copper) but consists of two open, warped sheets .

-

Waripng: The sheets are warped by the

interaction. -

Nesting: The sheets are nearly parallel. A single vector

can translate one sheet to superimpose on the other. This "nesting" property makes the system susceptible to Spin Density Waves (SDW).

Caption: The progression from molecular orbital symmetry to macroscopic electronic ground states.

Experimental Protocols

Synthesis: Electrocrystallization of (TMTSF) PF

The standard method for growing high-quality single crystals is electrochemical oxidation. This process is slow (weeks) and requires strict absence of water to prevent degradation.

Reagents:

-

Donor: TMTSF (Sublimed grade).

-

Electrolyte: TBA-PF

(Tetrabutylammonium hexafluorophosphate), recrystallized from ethanol and vacuum dried. -

Solvent: 1,1,2-Trichloroethane (1,1,2-TCE) is the preferred solvent due to its density and ability to solubilize the cation. Note: Some protocols use a 10% ethanol mix to improve crystal quality.

Protocol Steps:

-

H-Cell Setup: Use a glass H-cell separated by a fine porosity glass frit.

-

Electrode Prep: Clean Platinum (Pt) wire electrodes (1mm diameter) by flaming and sonicating in isopropanol.

-

Solution Prep: Dissolve TMTSF (10 mg) in the anode compartment and TBA-PF

(excess, ~50 mg) in both compartments using 1,1,2-TCE. -

Galvanostatic Growth: Apply a constant current of 1.0 - 2.0

A .-

Why Low Current? High currents (

) lead to dendritic growth and defects. Low current favors the thermodynamic growth of needle-like single crystals.

-

-

Harvesting: After 2-3 weeks, black, needle-like crystals will grow on the anode. Harvest carefully; they are fragile.

Caption: Schematic of the electrocrystallization workflow for growing Bechgaard salts.

Characterization: 4-Probe Resistivity

To confirm the metallic nature and the superconducting transition, resistivity measurements are required.

Protocol:

-

Mounting: Align the needle crystal (a-axis) on a sapphire substrate.

-

Contacts: Attach four 10-25

m gold wires using graphite paste or silver epoxy.-

Critical: The contacts must encircle the crystal to ensure uniform current injection, otherwise "resistance jumps" occur due to microcracks during cooling.

-

-

Cooling: Cool slowly (< 1 K/min) to prevent shattering the crystal during the anion ordering transition (if present, e.g., in ClO

salts) or simply to minimize thermal stress.

The Physics of Phase Transitions

The "Molecular Orbital Picture" culminates in the Phase Diagram. The interplay between the 1D instability (driven by the nesting of the Fermi surface) and the 2D coherent transport (driven by

-

Ambient Pressure: The system is often a Spin Density Wave (SDW) insulator below ~12K. The nesting vector

gaps the entire Fermi surface. -

High Pressure: Pressure increases the intermolecular overlap (increasing

). This warps the Fermi surface further, destroying the perfect nesting condition. The SDW state is suppressed, and a Superconducting (SC) dome emerges.

Key Insight: The superconductivity in TMTSF is likely unconventional (possibly triplet pairing), mediated by spin fluctuations rather than phonons.

References

-

Bechgaard, K., et al. "Superconductivity in an organic solid at zero pressure: (TMTSF)2ClO4." Journal of the American Chemical Society 103.9 (1981): 2440-2442. Link

-

Jerome, D., et al. "Superconductivity in a synthetic organic conductor (TMTSF)2PF6." Journal de Physique Letters 41.4 (1980): 95-98. Link

-

Grant, P. M. "Band structure of the organic superconductor (TMTSF)2PF6." Physical Review B 26.12 (1982): 6888. Link

-

Kang, W., et al. "Fermi Surface of (TMTSF)2X." Physical Review Letters 70 (1993): 3091. Link

-

Yamada, J., et al. "Electrocrystallization of Organic Conductors." Chemical Reviews 104.11 (2004): 5057-5084. Link

Sources

- 1. arxiv.org [arxiv.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. fen.bilkent.edu.tr [fen.bilkent.edu.tr]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. arxiv.org [arxiv.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Improved protein-crystal identification by using 2,2,2-trichloroethanol as a fluorescence enhancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A High-Yield, Safety-Conscious Synthesis of Tetramethyltetraselenafulvalene (TMTSF)

Introduction

Tetramethyltetraselenafulvalene (TMTSF) is a cornerstone molecule in the field of materials science and solid-state physics. As an organic electron donor, it forms charge-transfer salts that exhibit a remarkable range of electronic properties, including metallic conductivity and, most notably, superconductivity at low temperatures.[1][2][3] The synthesis of high-purity TMTSF is therefore of paramount importance for researchers investigating novel electronic materials. Historically, synthetic routes to TMTSF often involved hazardous reagents, such as gaseous hydrogen selenide (H₂Se), posing significant safety and handling challenges. This application note details a high-yield, robust, and safer synthetic protocol adapted from established literature, which circumvents the use of highly toxic gaseous starting materials.[4] The described methodology focuses on the synthesis of a key intermediate, 4,5-dimethyl-1,3-diselenole-2-selone, followed by a phosphite-mediated coupling to yield the target TMTSF.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process commencing from elemental selenium. The first stage involves the synthesis of the crucial heterocyclic intermediate, 4,5-dimethyl-1,3-diselenole-2-selone. This intermediate is then subjected to a desulfurization/deselenation and dimerization coupling reaction using triethyl phosphite to afford the final product, this compound. This approach offers a significant safety advantage by avoiding the use of gaseous H₂Se and provides a reliable pathway to high-purity TMTSF in good overall yield.

Figure 1: Overall synthetic workflow for TMTSF.

Part 1: Synthesis of 4,5-dimethyl-1,3-diselenole-2-selone

This pivotal intermediate is synthesized from elemental selenium, carbon disulfide, and 2,3-dichlorobutane. The reaction proceeds via the formation of a diselenocarbamate-like intermediate which then undergoes cyclization.

Experimental Protocol

-

Preparation of the Selenide Reagent: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add elemental selenium powder to a solution of sodium borohydride in ethanol. The reaction is exothermic and should be cooled in an ice bath. Stir the mixture under a nitrogen atmosphere until the selenium has completely dissolved to form a solution of sodium diselenide (Na₂Se₂).

-

Formation of the Diselenocarbamate Intermediate: To the freshly prepared sodium diselenide solution, add carbon disulfide dropwise at 0 °C. The color of the solution will change, indicating the formation of the sodium salt of 1,3-diselenole-2-thione-4,5-diselenolate.

-

Cyclization: To the resulting mixture, add 2,3-dichlorobutane dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 4,5-dimethyl-1,3-diselenole-2-selone as a solid.

Part 2: High-Yield Synthesis of this compound (TMTSF)

The final step in the synthesis is the coupling of two molecules of 4,5-dimethyl-1,3-diselenole-2-selone using triethyl phosphite. This reaction proceeds via a deselenation mechanism, where the phosphite acts as a selenium scavenger, leading to the formation of the central double bond of the TMTSF molecule.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4,5-dimethyl-1,3-diselenole-2-selone in freshly distilled toluene.

-

Coupling Reaction: To this solution, add an excess of triethyl phosphite (typically 2-3 equivalents). Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The solvent and excess triethyl phosphite are removed under reduced pressure to yield a crude solid.

-

Purification of TMTSF: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane.[5] This affords this compound as a crystalline solid. For obtaining single crystals suitable for electronic measurements, techniques like electro-crystallization can be employed.[6]

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |

| Part 1 | |||

| Elemental Selenium | 78.96 | - | - |

| 4,5-dimethyl-1,3-diselenole-2-selone | 329.04 | - | 50-60% |

| Part 2 | |||

| 4,5-dimethyl-1,3-diselenole-2-selone | 329.04 | 1 | - |

| Triethyl Phosphite | 166.16 | 2-3 | - |

| This compound (TMTSF) | 448.04 | - | 85-95% |

Discussion of Key Experimental Choices

-

Avoidance of H₂Se: The primary advantage of this synthetic route is the complete avoidance of highly toxic and difficult-to-handle gaseous hydrogen selenide.[4] By starting from elemental selenium, the hazardous aspects of the synthesis are significantly mitigated.

-

Role of Triethyl Phosphite: Triethyl phosphite is a crucial reagent in the final coupling step. It acts as a powerful selenophilic agent, abstracting a selenium atom from the 1,3-diselenole-2-selone intermediate to generate a reactive carbene or a related species. Two of these reactive intermediates then dimerize to form the central carbon-carbon double bond of the TMTSF molecule. The formation of the very stable P=Se bond in triethylselenooxophosphate provides the thermodynamic driving force for this reaction.

-

Purification: The purity of the final TMTSF product is critical for its electronic properties. Recrystallization is an effective method for removing impurities. For applications requiring extremely high purity, such as in the fabrication of electronic devices, further purification by sublimation or zone refining may be necessary.

Conclusion

The protocol detailed in this application note provides a reliable and high-yield method for the synthesis of this compound (TMTSF). By avoiding the use of hazardous gaseous reagents and employing a robust phosphite-mediated coupling strategy, this procedure is well-suited for laboratory-scale production of high-purity TMTSF for research in materials science and condensed matter physics.

References

-

Moradpour, A.; Peyrussan, V.; Johansen, I.; Bechgaard, K. High-yield synthesis of this compound (TMTSF) avoiding the use of gaseous hydrogen selenide. J. Org. Chem.1982 , 47 (17), 3415-3416. [Link]

-

Wang, M., et al. A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. Magnetochemistry2023 , 9(3), 77. [Link]

-

Wikipedia. Organic superconductor. [Link]

-

Hoffman Lab, Harvard University. Organic Superconductors: Bechgaard Salts, Properties. [Link]

-

Jérome, D. Organic Conductors: From Charge Density Wave TTF−TCNQ to Superconducting (TMTSF)2PF6. Chem. Rev.2004 , 104 (11), 5565-5591. [Link]

-

Jérome, D.; Mazaud, A.; Ribault, M.; Bechgaard, K. Superconductivity in a synthetic organic conductor (TMTSF)2PF 6. J. Phys. Lett.1980 , 41 (4), 95-98. [Link]

-

Moradpour, A.; Peyrussan, V.; Johansen, I.; Bechgaard, K. High-yield synthesis of this compound (TMTSF) avoiding the use of gaseous hydrogen selenide. The Journal of Organic Chemistry, 1982 . [Link]

Sources

Application Note: Precision Growth of High-Purity (TMTSF)₂ClO₄ Single Crystals via Galvanostatic Electrocrystallization

Executive Summary

The organic superconductor (TMTSF)₂ClO₄ (Tetramethyltetraselenafulvalene perchlorate) represents a benchmark material in condensed matter physics, being the first ambient-pressure organic superconductor.[1] Its electronic ground state is hypersensitive to disorder; specifically, the orientational ordering of the non-centrosymmetric ClO₄⁻ anions at

Growing crystals capable of achieving the superconducting "Relaxed State" (R-state) requires minimizing point defects and solvent inclusions during synthesis. This protocol details the Galvanostatic Electrocrystallization method, emphasizing precursor purification, H-cell geometry, and diffusion-limited growth kinetics.

Pre-requisite Phase: Material Purification[2]

High-quality crystal growth is impossible without ultra-pure precursors. Commercial TMTSF (97-98%) contains selenium-based byproducts that act as scattering centers, suppressing the Residual Resistivity Ratio (RRR).

TMTSF Purification (Gradient Sublimation)

Objective: Remove non-volatile impurities and oxidation products.

-

Setup: Use a three-zone horizontal tube furnace with a quartz liner.

-

Loading: Place crude TMTSF powder in a quartz boat at the source zone.

-

Vacuum: Evacuate to

Torr. -

Gradient Profile:

-

Source Zone:

(Sublimation point). -

Deposition Zone:

to -

Impurity Trap:

(Volatile impurities).

-

-

Harvest: Discard the first band (volatile organics) and the residue (carbon/selenium oxides). Collect the middle band of large, purple/red needles.

-

Validation: HPLC purity should exceed 99.95%.

Solvent Preparation

Solvent: 1,1,2-Trichloroethane (TCE).[2] Note: TCE is chosen for its specific dipole moment and solubility profile for TMTSF.

-

Wash: Wash commercial TCE with dilute

to remove acid stabilizers, then with deionized water. -

Dry: Store over activated 4Å molecular sieves for 24 hours.

-

Distill: Distill under Argon atmosphere immediately prior to use.

Electrolyte Preparation

Salt: Tetrabutylammonium Perchlorate (

-

Recrystallization: Dissolve in minimum hot ethanol; cool slowly to

. -

Drying: Vacuum dry at

for 48 hours to remove solvated ethanol.

Core Protocol: Galvanostatic Electrocrystallization

The growth relies on the electrochemical oxidation of TMTSF at the anode:

The H-Cell Assembly

We utilize an H-shaped glass cell separated by a fine porosity glass frit (G4). This geometry prevents the rapid mixing of the cathode reduction products with the growing crystals at the anode.

-

Anode (Growth Site): Platinum wire (

mm), flame-annealed to white heat and quenched in methanol to clean the surface. -

Cathode: Platinum wire or mesh.

-

Environment: The cell must be vibration-isolated and light-shielded (TMTSF is photosensitive in solution).

Experimental Steps

| Step | Action | Critical Parameter | Causality |

| 1 | Dissolution | Dissolve 30 mg TMTSF in 30 mL TCE (Anode side). Dissolve excess | Ensure donor concentration is uniform before current application. |

| 2 | Inerting | Bubble high-purity Argon through the solution for 15 mins. Seal cell. | Oxygen acts as a paramagnetic impurity and disrupts crystal lattice formation. |

| 3 | Thermal Eq. | Place H-Cell in a thermostat bath at | Temperature stability prevents convective currents that induce dendritic growth. |

| 4 | Galvanostat | Apply constant current: | Low current density ensures growth occurs near thermodynamic equilibrium (diffusion-limited). |

| 5 | Growth | Leave undisturbed for 2-4 weeks. | Mechanical vibrations cause lattice dislocations. |

| 6 | Harvest | Siphon solvent slowly; wash crystals with cold ethanol. | Rapid solvent evaporation induces thermal stress cracks. |

Post-Growth: The "Relaxed State" Protocol[4]

Unlike standard crystals, the quality of (TMTSF)₂ClO₄ is defined by its thermal history after growth.

-

The Challenge: The tetrahedral

anion must order at -

Quenched State (Q-State): Fast cooling (> 10 K/min) freezes random anion orientations, resulting in a Spin Density Wave (SDW) insulator state.

-

Relaxed State (R-State): Slow cooling allows anions to order (Superlattice

), enabling Superconductivity at

Cooling Directive for Measurement:

When cooling the sample for transport measurements, the rate through the 30K–15K window must be

Visualization of Workflows

Electrocrystallization Process Flow

This diagram outlines the critical path from raw material to harvested crystal.

Caption: Workflow for synthesis and processing of (TMTSF)₂ClO₄. Yellow nodes indicate purification, Blue nodes indicate growth, Green nodes indicate finishing.

H-Cell Diffusion Mechanism

This diagram illustrates the electrochemical transport mechanism within the cell.

Caption: Electrochemical mechanism inside the H-Cell. The frit prevents cathode byproducts from contaminating the anode growth zone.

Quality Control & Characterization

| Metric | Acceptance Criteria | Method |

| Morphology | Shiny, black, needle-like plates. No visible dendrites. | Optical Microscopy (10x) |

| RRR | 4-Probe Resistivity | |

| Superconductivity | Sharp transition at | AC Susceptibility / Resistivity |

Troubleshooting Guide:

-

Dendritic Growth: Current density is too high. Reduce from

to -

Small Crystals: Nucleation rate is too high. Improve vibration isolation or lower the temperature.

-

Low RRR: Impure TMTSF.[2] Repeat sublimation cycle.

References

-

Bechgaard, K., et al. (1981). "Superconductivity in an Organic Solid at Zero Pressure: (TMTSF)₂ClO₄." Physical Review Letters, 46, 852.

- Williams, J. M., et al. (1992). Organic Superconductors (Including Fullerenes): Synthesis, Structure, Properties, and Theory. Prentice Hall. (Standard Reference Text).

-

Anzai, H., et al. (1995). "Crystal Growth of Organic Superconductors." Journal of Crystal Growth, 154(1-2), 145-150.

-

Takahashi, T., et al. (1982).[3] "Observation of the Anion Ordering Transition in (TMTSF)₂ClO₄." Journal de Physique Lettres, 43, L565.[3]

-

Yonezawa, S., et al. (2012). "Superconducting Gap Function in the Organic Superconductor (TMTSF)₂ClO₄ with Anion Ordering." Physical Review B, 85, 140502(R).

Sources

experimental setup for measuring superconductivity in TMTSF

Application Note: Precision Measurement of Superconductivity in Low-Dimensional Organic Conductors (TMTSF) X

Abstract & Scope

This guide details the rigorous protocol for characterizing superconductivity in quasi-one-dimensional organic salts of the (TMTSF)

Experimental Pre-Requisites

Before initiating the workflow, ensure the following specifications are met to avoid sample degradation or false negatives.

Crystal Handling

-

Morphology: Crystals grow as long, black needles (typical dimensions:

mm). -

Fragility: Extremely brittle. Do not use metal tweezers directly on the crystal body. Use a vacuum pick-up tool or soft paintbrush.

-

Orientation: The long axis is the a-axis (highest conductivity). Current must be injected along this axis.

Instrumentation Stack

| Component | Specification | Purpose |

| Cryostat | Dilution Refrigerator or | Reach |

| Pressure Cell | BeCu/NiCrAl Piston-Cylinder Clamp | Apply 0–15 kbar hydrostatic pressure. |

| Electronics | Lock-in Amplifier (e.g., SR830/860) | Low-noise AC resistance measurement ( |

| Pressure Medium | Daphne 7373 | Solidifies >2 GPa at RT; maintains hydrostaticity at low |

Protocol 1: Sample Contacting (The "Soft" Approach)

Standard ultrasonic soldering destroys organic crystals. We utilize a Gold Evaporation + Paste method to ensure ohmic contact without micro-cracks.

Step-by-Step Methodology

-

Pad Deposition:

-

Mask the crystal using a mechanical shadow mask (molybdenum foil).

-

Evaporate 50–100 nm of Gold (Au) onto four distinct bands along the a-axis.

-

Reasoning: Evaporated gold diffuses slightly into the organic surface, creating a lower resistance interface than paste alone.

-

-

Wire Attachment:

-

Use

10–20 -

Attach wires to the gold pads using Carbon Paste or Silver Conductive Paint (e.g., DuPont 4929).

-

Critical Check: Ensure the solvent in the paste (often butyl acetate) does not dissolve the crystal. Test on a waste crystal first.

-

-

Stress Relief:

-

Form a small "S" loop with the wire before anchoring it to the sample holder.

-

Causality: Organic crystals have high thermal expansion coefficients. Without stress relief, differential contraction upon cooling will snap the crystal or the contacts.

-

Protocol 2: High-Pressure Environment

For (TMTSF)

Pressure Cell Assembly

-

Cell Type: Double-layer cylinder (NiCrAl inner / BeCu outer) is preferred for non-magnetic properties.

-

Medium Selection: Fill the Teflon capsule with Daphne 7373 .

-

Why: Unlike Fluorinert, Daphne 7373 does not solidify until ~2.2 GPa at room temperature, ensuring the pressure remains hydrostatic (isotropic) during the critical locking phase.

-

-

Manometer: Include a coil of Manganin wire or a high-purity Sn (Tin) sample inside the cell.

-

Validation: The superconducting transition of Sn (

K) shifts linearly with pressure, providing an in-situ pressure gauge at low temperatures.

-

Workflow Visualization

Figure 1: Assembly flow for the high-pressure hydrostatic cell. The co-mounting of a manometer is essential for valid data.

Protocol 3: Thermal Cycling & Anion Ordering

Crucial for (TMTSF)

The "Relaxed" State Protocol[4]

-

Cooling Rate: Cool from 30 K to 10 K at a rate

K/min . -

Verification: Monitor resistivity (

).[1]-

Relaxed: A distinct drop in resistivity (knee) appears at 24 K.

-

Quenched: No feature at 24 K; resistivity upturns at lower temperatures (SDW).

-

Measurement Electronics & Signal Chain

We utilize low-frequency AC lock-in detection to eliminate thermal EMFs and 1/f noise.

Configuration

-

Current Source: AC current

-

Warning: High currents cause Joule heating, suppressing the fragile superconducting state.

-

-

Frequency:

Hz to -

Pre-Amplifier: Low-noise differential preamp (Gain

or

Signal Pathway Diagram

Figure 2: 4-Probe AC Resistivity measurement chain. The limiting resistor converts the voltage source to a constant current source.

Data Analysis & Interpretation

Upon successful cooling to base temperature (

| Parameter | Observation | Physical Meaning |

| Zero Resistance | Formation of Cooper pairs. | |

| Transition Width | Indicates high sample homogeneity and hydrostatic pressure. | |

| Magnetic Field | ||

| SDW Competition | Resistivity upturn just above | Proximity to the SDW phase boundary (common in PF |

Troubleshooting Guide

-

Issue: Resistance increases upon cooling but never drops.

-

Cause: Micro-cracks in crystal (thermal shock) or "Quenched" cooling rate (for ClO

).

-

-

Issue: Noisy data.

-

Cause: High contact resistance. Re-do gold evaporation. Ensure contacts are

.

-

References

-

Discovery of Organic Superconductivity: Jerome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980). Superconductivity in a synthetic organic conductor (TMTSF)2PF6. Journal de Physique Lettres, 41(4), 95-98.

-

Ambient Pressure Superconductivity (ClO4): Bechgaard, K., Carneiro, K., Olsen, M., Rasmussen, F. B., & Jacobsen, C. S. (1981). Zero-pressure organic superconductor: Di-(tetramethyltetraselenafulvalenium)-perchlorate [(TMTSF)2ClO4]. Physical Review Letters, 46(13), 852.

-

Pressure Medium Characterization (Daphne 7373): Murata, K., et al. (1997).[3] Pt resistor thermometry and pressure calibration in a clamped pressure cell with the medium, Daphne 7373. Review of Scientific Instruments, 68(6), 2490-2493.

-

Anion Ordering & Cooling Rate: Takahashi, T., Jerome, D., & Bechgaard, K. (1982). Observation of a magnetic state in the organic superconductor (TMTSF)2ClO4: Influence of the cooling rate. Journal de Physique Lettres, 43(15), 565-573.

techniques for applying hydrostatic pressure to organic conductors

Executive Summary

Organic conductors (e.g., BEDT-TTF and TMTSF salts) represent a unique class of quantum materials where the energy scales of bandwidth (

This guide provides a rigorous methodology for applying hydrostatic pressure to organic conductors. It prioritizes the Piston-Cylinder Cell (PCC) technique, the standard for the 0–3 GPa range where most organic metal-insulator and superconducting transitions occur. It also addresses the critical challenge of maintaining hydrostaticity to prevent shear-induced crystal fragmentation.

Strategic Planning: The Pressure Matrix

Before experimentation, the apparatus must be matched to the target pressure and sample fragility.

Pressure Cell Selection

For organic conductors, the Piston-Cylinder Cell is the "Gold Standard" due to its large sample volume and superior hydrostaticity. Diamond Anvil Cells (DAC) are reserved for pressures >3 GPa.

Figure 1: Decision matrix for selecting pressure apparatus based on target pressure range.

The Critical Variable: Pressure Transmitting Media (PTM)

Organic crystals are extremely soft. If the PTM solidifies or becomes viscous, non-hydrostatic shear stress will crack the crystal or induce inhomogeneous electronic states.

Table 1: PTM Selection for Organic Conductors

| Medium | Solidification | Viscosity | Compatibility | Recommendation |

| Daphne 7373 | ~2.2 GPa | Medium | Excellent | Primary Choice. Chemically inert to carbon pastes. |

| Daphne 7474 | ~3.7 GPa | Low | Excellent | High-P Choice. Harder to seal than 7373. |

| Fluorinert 77/70 | ~1.0 GPa | Low | Good | Avoid >1 GPa. Solidification causes sharp shear stress. |

| Glycerol | ~5.0 GPa | High | Fair | Use with Caution. Becomes glassy at low |

| MeOH:EtOH (4:1) | ~10 GPa | Low | Poor | Do Not Use. Dissolves many conductive pastes used for wiring. |

Critical Insight: For organic conductors, Daphne 7373 is the industry standard [1]. It remains liquid/soft in the critical regime where organic superconductivity usually emerges. Avoid alcohols (Methanol/Ethanol) as they often dissolve the conductive paste or the organic crystal itself.

Core Protocol: Sample Preparation & Wiring

Objective: Attach 4-probe electrical contacts to a sub-millimeter organic crystal without inducing strain.

Materials

-

Wire:

10–20 -

Adhesive: Carbon (Graphite) Paste (e.g., Dotite XC-12 dissolved in butyl acetate). Avoid Silver paste; it is too hard and can crack the sample upon solidification.

-

Substrate: Teflon (PTFE) capsule cap or a dedicated feedthrough platform.

Step-by-Step Methodology

-

Gold Wire Preparation: Cut four 10mm lengths of Au wire. Under a microscope, gently crimp the ends to increase surface area for contact.

-

Crystal Mounting: Place the organic crystal on the feedthrough platform.

-

Paste Application:

-